3-Chloronaphthalen-1-amine;hydrochloride
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Overview
Description
3-Chloronaphthalen-1-amine;hydrochloride is a chemical compound with the molecular formula C10H8ClN·HCl. It is a derivative of naphthalene, where an amine group is substituted at the first position and a chlorine atom at the third position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Scientific Research Applications
3-Chloronaphthalen-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloronaphthalen-1-amine;hydrochloride typically involves the chlorination of naphthalen-1-amine. One common method is the direct chlorination of naphthalen-1-amine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the third position.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3-Chloronaphthalen-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalen-1-amine derivatives.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Chloronaphthalen-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with proteins involved in signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromonaphthalen-1-amine: Similar structure with a bromine atom instead of chlorine.
3-Fluoronaphthalen-1-amine: Contains a fluorine atom at the third position.
3-Iodonaphthalen-1-amine: Iodine atom substituted at the third position.
Uniqueness
3-Chloronaphthalen-1-amine;hydrochloride is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
3-chloronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;/h1-6H,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCVHXAJJARGSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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